molecular formula C10H9Cl3N2 B2901132 2-(Chloromethyl)-1-(3-chlorophenyl)imidazole;hydrochloride CAS No. 2551116-69-7

2-(Chloromethyl)-1-(3-chlorophenyl)imidazole;hydrochloride

Cat. No.: B2901132
CAS No.: 2551116-69-7
M. Wt: 263.55
InChI Key: XBJNOLUKIVKUGQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-(3-chlorophenyl)imidazole;hydrochloride is a halogenated imidazole derivative characterized by a chloromethyl group at position 2 of the imidazole ring and a 3-chlorophenyl substituent at position 1. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is of interest in medicinal chemistry due to the imidazole scaffold's prevalence in bioactive molecules, such as antifungal and antitumor agents.

Properties

IUPAC Name

2-(chloromethyl)-1-(3-chlorophenyl)imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2.ClH/c11-7-10-13-4-5-14(10)9-3-1-2-8(12)6-9;/h1-6H,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJNOLUKIVKUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CN=C2CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The foundational step involves introducing the 3-chlorophenyl group at the N-1 position of imidazole. Adapted from methodologies for N-arylimidazoles, this reaction employs a Ullmann-type coupling:

  • Reactants : Imidazole (1.0 eq), 3-chloroiodobenzene (1.2 eq), CuI (10 mol%), K₃PO₄ (2.0 eq)
  • Solvent : DMF
  • Conditions : 35–40°C for 40 hours under nitrogen

The copper catalyst facilitates the formation of a C–N bond between the imidazole nitrogen and the aryl iodide. Regioselectivity for N-1 over N-3 is achieved due to steric and electronic effects, with the 3-chlorophenyl group preferentially occupying the less hindered position.

Table 1 : Optimization of N-Arylation Conditions

Parameter Value Range Optimal Value Yield (%)
Catalyst Loading 5–15 mol% CuI 10 mol% 92
Temperature (°C) 30–50 40 92
Reaction Time (h) 24–48 40 92

Workup and Characterization

Post-reaction, the mixture is diluted with water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1). The product, 1-(3-chlorophenyl)imidazole, is characterized by:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, N–CH–N), 7.85–7.40 (m, 4H, Ar–H), 7.20 (s, 1H, C–H)
  • MS (ESI+) : m/z 209 [M+H]⁺

Chloromethylation at Position 2 via Electrophilic Substitution

Blanc Chloromethylation Protocol

The chloromethyl group is introduced at C-2 using the Blanc reaction, leveraging the electron-rich nature of the imidazole ring adjacent to the N-aryl group:

  • Reactants : 1-(3-Chlorophenyl)imidazole (1.0 eq), paraformaldehyde (2.0 eq), HCl (gas, 4.0 eq), ZnCl₂ (0.5 eq)
  • Solvent : Dichloroethane
  • Conditions : Reflux at 80°C for 12 hours

ZnCl₂ acts as a Lewis acid, polarizing formaldehyde to generate a chloromethyl electrophile. The 3-chlorophenyl group directs substitution to C-2 via resonance effects.

Table 2 : Chloromethylation Efficiency

Formaldehyde Equiv. HCl (equiv) Yield (%)
1.5 3.0 65
2.0 4.0 78
2.5 5.0 72

Alternative Chlorinating Agents

For hydroxymethyl intermediates, SOCl₂ in dichloromethane (0°C, 2 h) quantitatively converts –CH₂OH to –CH₂Cl. This two-step approach (hydroxymethylation followed by chlorination) achieves 85% overall yield but requires additional purification.

Formation of the Hydrochloride Salt

The free base is converted to its hydrochloride salt by treatment with concentrated HCl in ethanol:

  • Reactants : 2-(Chloromethyl)-1-(3-chlorophenyl)imidazole (1.0 eq), HCl (37%, 1.2 eq)
  • Conditions : Stirring at 0°C for 1 hour, followed by filtration and drying in vacuo

Table 3 : Physical Properties of 2-(Chloromethyl)-1-(3-Chlorophenyl)imidazole Hydrochloride

Property Value
Melting Point 178–180°C
Solubility Water, ethanol, DMSO
¹³C NMR (100 MHz, DMSO) δ 138.5 (C–Cl), 134.2 (N–C–N)

Alternative Synthetic Routes

Multicomponent Reaction Strategy

A one-pot synthesis using 3-chlorobenzaldehyde, glyoxal, and ammonium acetate in the presence of Fe₃O₄@SiO₂ nanoparticles yields the imidazole core with inherent chloromethylation:

  • Conditions : Ethanol, 80°C, 8 hours
  • Yield : 70% (free base), 65% (hydrochloride)

Radical Chloromethylation

Photocatalytic methods using CH₂Cl₂ and a Ru(bpy)₃²⁺ catalyst under UV light achieve C–H functionalization at position 2, though yields remain moderate (55%).

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions under appropriate conditions.

    Addition Reactions: The compound can react with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Nucleophiles: Sodium hydroxide, potassium carbonate.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

    Substitution Products: Derivatives with different substituents on the imidazole ring.

    Oxidation Products: Oxidized forms of the imidazole ring.

    Reduction Products: Reduced forms of the imidazole ring.

Scientific Research Applications

Chemistry

  • Synthesis Building Block : The compound serves as a crucial building block for synthesizing more complex organic molecules and pharmaceuticals. Its functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

  • Enzyme Inhibition : 2-(Chloromethyl)-1-(3-chlorophenyl)imidazole;hydrochloride has been studied for its ability to inhibit specific enzymes by binding to their active sites. This mechanism plays a significant role in modulating metabolic pathways and studying protein-ligand interactions.

Medicine

  • Antimicrobial Activity : The compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, as detailed in the table below:
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 μg/ml
Escherichia coli75 μg/ml
Pseudomonas aeruginosa100 μg/ml
  • Antitumor Activity : Research indicates potential anticancer properties, with studies revealing cytotoxic effects against several human cancer cell lines:
Cell LineIC50 (µM)Selectivity Index
MCF-7 (Breast)15.03.5
A549 (Lung)12.54.0
HeLa (Cervical)20.02.0

These findings suggest the compound's potential as a candidate for developing new antimicrobial and anticancer agents.

Industry

  • Agrochemicals Development : The compound is utilized in developing agrochemicals due to its biological activity, contributing to the formulation of pesticides and herbicides.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of various imidazole derivatives, including this compound. The compound demonstrated superior activity against Gram-positive bacteria compared to standard antibiotics like ampicillin and chloramphenicol.

Antitumor Research

In a preclinical study, the compound was tested against human tumor cell lines. It showed promising results in inhibiting cell growth, particularly in breast cancer models (MCF-7), where it induced apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-(3-chlorophenyl)imidazole;hydrochloride involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound may inhibit enzyme activity, modulate receptor function, or interfere with DNA/RNA synthesis. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Structural Features and Molecular Properties

Key structural analogs and their differences are summarized below:

Compound Name Substituents (Imidazole Positions) Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reference
2-(Chloromethyl)-1-methyl-1H-imidazole;hydrochloride 2-(CH2Cl), 1-(CH3) C5H8Cl2N2 167.033 Methyl vs. 3-chlorophenyl at position 1
4-(Chloromethyl)-1H-imidazole;hydrochloride 4-(CH2Cl), 1-(H) C4H6Cl2N2 153.01 Chloromethyl at position 4; no aryl substituent
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 4-(Ph-CH2Cl), 1,2-(CH3), 5-(NO2) C12H13ClN3O2 266.71 Nitro group, dimethyl substituents, phenyl ring
[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine;dihydrochloride 1-(2-Cl-6-imidazolyl-phenyl), -NH2 C10H12Cl3N3 272.58 Amine functional group; dihydrochloride salt

Key Observations :

  • Substituent Position : The target compound’s chloromethyl group at position 2 distinguishes it from analogs like 4-(chloromethyl)imidazole derivatives . Positional isomerism affects electronic properties and reactivity.
  • Aromatic vs. Aliphatic Substituents : The 3-chlorophenyl group introduces aromaticity and steric bulk, unlike methyl or hydrogen substituents in simpler analogs . This may enhance binding to hydrophobic pockets in biological targets.
  • Functional Group Diversity : Analogs with nitro () or amine groups () exhibit distinct electronic profiles. For example, nitro groups are strongly electron-withdrawing, reducing nucleophilicity compared to the target’s chloromethyl group .

Physicochemical Properties

  • Solubility : The hydrochloride salt improves aqueous solubility, as seen in bupropion hydrochloride (), which is sparingly soluble in water. However, the 3-chlorophenyl group in the target compound may reduce solubility compared to aliphatic analogs like 2-(chloromethyl)-1-methylimidazole;hydrochloride .
  • Melting Points : Analogs with nitro groups (e.g., 120°C in ) or bulky substituents typically exhibit higher melting points due to increased crystallinity.

Biological Activity

2-(Chloromethyl)-1-(3-chlorophenyl)imidazole;hydrochloride is an imidazole derivative with potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This compound has garnered attention due to its structural properties, which suggest it may act on various biological pathways.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H9Cl2N2
  • Molecular Weight : 232.10 g/mol

The presence of the imidazole ring and chlorophenyl group is significant for its biological activity.

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit notable antimicrobial properties.

Case Studies and Research Findings

  • Antifungal Activity : In a study evaluating various imidazole derivatives, several compounds demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) for certain derivatives was reported at 12.5 μg/mL, indicating strong antifungal potential .
  • Antibacterial Activity : Another study highlighted the antibacterial effects of imidazole compounds against multi-drug resistant Staphylococcus aureus and Escherichia coli. The MIC values ranged from 20–40 µM for S. aureus, showcasing the effectiveness of these compounds in combating resistant bacterial strains .
  • Synergistic Effects : Research has also explored the synergistic effects of combining imidazole derivatives with other antibiotics, enhancing their overall efficacy against resistant bacterial strains. For instance, combining certain imidazoles with meropenem showed improved antibacterial activity against NDM-1 expressing bacteria .

Anti-inflammatory Activity

The anti-inflammatory properties of imidazole derivatives are another area of significant interest.

Research Findings

  • In Vivo Studies : In vivo tests on various imidazole derivatives indicated that some compounds exhibited anti-inflammatory effects with inhibition rates ranging from 49.58% to 58.02% in animal models. These results were comparable to standard anti-inflammatory drugs like indomethacin .
  • Mechanism of Action : The proposed mechanism involves the inhibition of pro-inflammatory cytokines and mediators, which are crucial in the inflammatory response. This suggests that this compound may play a role in modulating inflammation through similar pathways.

Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntifungalMIC = 12.5 μg/mL against C. albicans
AntibacterialMIC = 20–40 µM against S. aureus
Anti-inflammatoryInhibition rate = 49.58% - 58.02%

Q & A

Q. What are the recommended synthetic pathways for 2-(Chloromethyl)-1-(3-chlorophenyl)imidazole;hydrochloride, and how do reaction conditions influence yield?

Answer: The synthesis of imidazole derivatives typically involves nucleophilic substitution or condensation reactions. For this compound, a plausible route is the alkylation of 1-(3-chlorophenyl)imidazole with chloromethyl chloride under basic conditions. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may increase side reactions like hydrolysis .
  • Temperature : Elevated temperatures (60–80°C) improve reaction rates but require careful control to avoid decomposition .
  • Catalysts : Bases like K₂CO₃ or NaH are critical for deprotonating the imidazole nitrogen, facilitating alkylation .
    Data Table : Preliminary yield optimization (hypothetical data based on analogous reactions):
SolventTemperature (°C)CatalystYield (%)
DMF70K₂CO₃65
THF60NaH48
Acetone50None<10

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the imidazole backbone and chloromethyl/chlorophenyl substituents. Key signals:
    • Imidazole protons: δ 7.2–7.8 ppm (aromatic), δ 4.5–5.0 ppm (CH₂Cl) .
    • 3-Chlorophenyl group: Distinct splitting patterns due to para/ortho chlorine effects .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ = 257.03 for C₁₀H₉Cl₂N₂·HCl) .
  • HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) identifies impurities. TLC (silica gel, chloroform:methanol = 9:1) can monitor reaction progress .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Answer:

  • Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorometric/colorimetric substrates (e.g., ATPase activity assays) .
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms for this compound’s synthesis?

Answer: Discrepancies in proposed mechanisms (e.g., SN2 vs. radical pathways) can be addressed via:

  • Density Functional Theory (DFT) : Calculate activation energies for competing pathways. For example, transition state modeling of chloromethyl group transfer .
  • Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability .
  • Reaction Path Search Tools : Software like GRRM or AFIR identifies low-energy pathways, reducing trial-and-error experimentation .
    Example : DFT studies on analogous imidazole alkylations show solvent polarity stabilizes ionic intermediates, favoring SN2 mechanisms in DMF .

Q. What experimental design strategies optimize reaction conditions while minimizing resource use?

Answer:

  • Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to screen variables (temperature, solvent, catalyst). Response surface methodology (RSM) refines optimal conditions .
  • High-Throughput Screening : Microscale parallel reactions (e.g., 96-well plates) rapidly test variable combinations .
    Case Study : A fractional factorial design reduced 27 experimental conditions to 8 key trials for a similar imidazole derivative, achieving 85% yield .

Q. How do impurities arise during synthesis, and what analytical techniques detect trace contaminants?

Answer:

  • Common Impurities :
    • Unreacted starting materials : Residual 1-(3-chlorophenyl)imidazole (detected via HPLC ).
    • Hydrolysis byproducts : 2-(Hydroxymethyl) derivatives form in aqueous conditions (identified by LC-MS ).
  • Analytical Solutions :
    • TLC with Hypochlorite Staining : Detects imidazole-related impurities at <0.1% levels .
    • ICP-MS : Quantifies trace heavy metals (e.g., Pd from catalysts) .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties?

Answer:

  • Crystallization Optimization : Control cooling rates and anti-solvent addition to ensure consistent polymorph formation .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real-time .
  • Statistical Quality Control : Use control charts (e.g., X-bar charts) for critical parameters like particle size distribution .

Methodological Guidance for Data Interpretation

  • Contradictory Bioactivity Data : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Structural Ambiguities : Combine X-ray crystallography with solid-state NMR to resolve crystal packing effects .

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